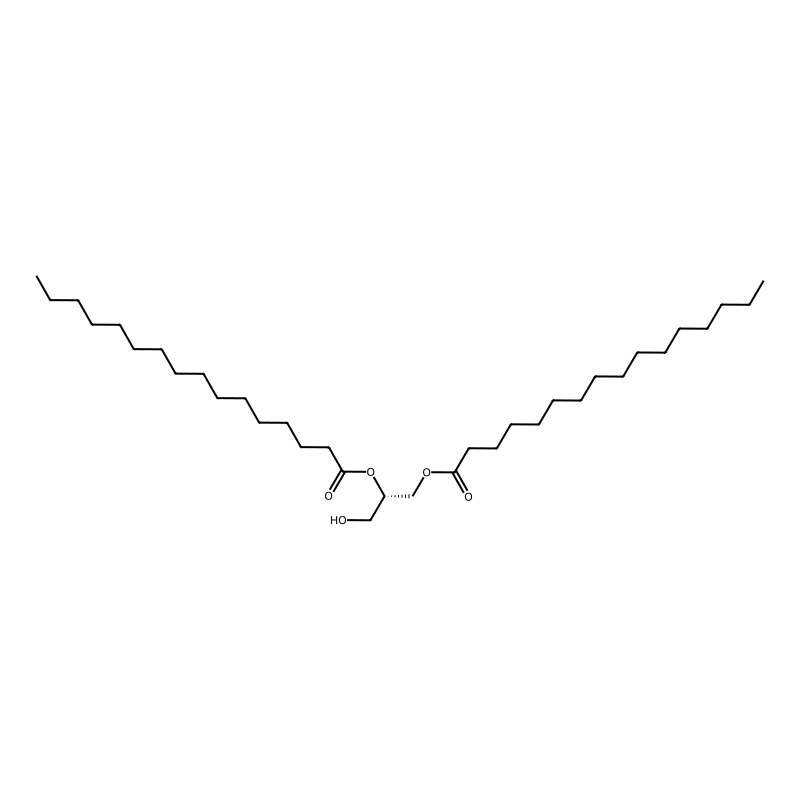1,2-Dipalmitoyl-sn-glycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
1.2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a type of molecule known as a diacylglycerol (DAG). DAGs are signaling molecules found within cells and play various roles in cellular processes .
Here are some specific scientific research applications of 1,2-DPG:
Protein Kinase C (PKC) Activation:
One of the key functions of 1,2-DPG is its ability to activate an enzyme called protein kinase C (PKC). PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Studies have shown that 1,2-DPG can activate PKC by binding to its specific regulatory domain . This activation can lead to downstream effects on various cellular pathways depending on the specific cell type and context .
1,2-Dipalmitoyl-sn-glycerol is a specific type of diacylglycerol characterized by the presence of two palmitic acid chains attached at the sn-1 and sn-2 positions of the glycerol backbone. Its chemical formula is C35H68O5, and it has a molecular weight of approximately 568.91 g/mol. This compound is notable for its role in various biochemical processes, particularly in cell signaling and membrane dynamics .
1,2-DPG acts as a second messenger in cellular signaling pathways []. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C enzymes []. 1,2-DPG then activates protein kinase C (PKC), an enzyme involved in various cellular processes like cell proliferation, differentiation, and survival []. Additionally, 1,2-DPG has been shown to promote the growth of some Frankia bacteria, possibly by acting as a signaling molecule or a source of energy [].
Additionally, 1,2-dipalmitoyl-sn-glycerol acts as a weak activator of protein kinase C (PKC), which is crucial for various cellular signaling pathways. This activation can influence numerous physiological processes, including cell growth and differentiation .
The biological activity of 1,2-dipalmitoyl-sn-glycerol is primarily linked to its role as a signaling molecule. It has been shown to activate protein kinase C, which plays a pivotal role in transducing signals from hormones and growth factors. This activation can lead to downstream effects such as changes in gene expression and cellular metabolism . Furthermore, its structural properties allow it to integrate into lipid bilayers, influencing membrane fluidity and function.
1,2-Dipalmitoyl-sn-glycerol can be synthesized through various methods:
- Chemical Synthesis: This involves the esterification of glycerol with palmitic acid using acid catalysts.
- Enzymatic Synthesis: Lipases can be employed to catalyze the reaction between glycerol and palmitic acid in controlled environments, allowing for more specificity and potentially higher yields.
- Extraction from Natural Sources: It can also be isolated from natural sources where it occurs as part of complex lipids.
Each method has its advantages and disadvantages regarding yield, purity, and environmental impact .
1,2-Dipalmitoyl-sn-glycerol finds applications in several fields:
- Biochemical Research: It serves as a standard in mass spectrometry for brain sample analysis due to its well-characterized properties.
- Pharmaceuticals: Its role as a signaling molecule makes it a candidate for studying drug mechanisms that target protein kinase C pathways.
- Food Industry: As a food additive, it may be used for its emulsifying properties.
Studies have explored the interactions of 1,2-dipalmitoyl-sn-glycerol with various proteins and cell membranes. Its ability to modulate membrane dynamics makes it an important compound in understanding lipid-protein interactions. For instance, research indicates that it can influence the behavior of membrane proteins involved in signal transduction pathways .
Several compounds share structural similarities with 1,2-dipalmitoyl-sn-glycerol. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Dipalmitoyl-sn-glycerol | Palmitic acid at sn-1 and sn-3 | More stable in certain environments; different biological activity |
| 1,2-Dioleoyl-sn-glycerol | Contains oleic acid instead | More fluid due to unsaturation; different signaling properties |
| 1-Palmitoyl-2-linoleoyl-sn-glycerol | Mixed fatty acid composition | Exhibits unique biological activities due to varied chain lengths |
The uniqueness of 1,2-dipalmitoyl-sn-glycerol lies in its specific fatty acid composition and its role as a weak activator of protein kinase C compared to other diacylglycerols .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Other CAS
30334-71-5







